![molecular formula C11H19NOSi B105888 Aniline, N-[2-(trimethylsiloxy)ethyl]- CAS No. 16403-21-7](/img/structure/B105888.png)
Aniline, N-[2-(trimethylsiloxy)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline, N-[2-(trimethylsiloxy)ethyl]- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of aniline, which is a colorless liquid that is used in the production of a wide variety of chemicals.
Mecanismo De Acción
The mechanism of action of aniline, N-[2-(trimethylsiloxy)ethyl]- is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic species. This reaction can result in the formation of new chemical bonds, which can be useful in organic synthesis reactions.
Efectos Bioquímicos Y Fisiológicos
Aniline, N-[2-(trimethylsiloxy)ethyl]- has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic when ingested or inhaled. It can cause skin irritation and respiratory distress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aniline, N-[2-(trimethylsiloxy)ethyl]- has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is readily available. It can be used in a wide variety of organic synthesis reactions, and it has been shown to be effective in the production of pharmaceuticals and new materials.
However, there are also limitations to its use in lab experiments. It is toxic and can be hazardous to handle. It is also relatively expensive compared to other reagents that are commonly used in organic synthesis reactions.
Direcciones Futuras
There are several future directions for the use of aniline, N-[2-(trimethylsiloxy)ethyl]- in scientific research. One area of interest is the development of new pharmaceuticals. Aniline, N-[2-(trimethylsiloxy)ethyl]- has been shown to be effective in the production of certain drugs, and further research may lead to the discovery of new drugs that can be produced using this reagent.
Another area of interest is the development of new materials. Aniline, N-[2-(trimethylsiloxy)ethyl]- has been used in the production of polymers and coatings, and further research may lead to the development of new materials with unique properties.
Conclusion:
In conclusion, aniline, N-[2-(trimethylsiloxy)ethyl]- is a chemical compound that has been widely used in scientific research. Its unique properties make it useful in a wide variety of applications, including organic synthesis reactions, the production of pharmaceuticals, and the development of new materials. However, its toxic nature and relatively high cost are limitations to its use in lab experiments. Further research may lead to the discovery of new applications for this reagent, and the development of new drugs and materials.
Métodos De Síntesis
The synthesis method of aniline, N-[2-(trimethylsiloxy)ethyl]- involves the reaction of aniline with trimethylsilyl chloride in the presence of a base. This reaction results in the formation of N-[2-(trimethylsiloxy)ethyl]-aniline, which is then purified through a series of steps. The purity of the final product is critical for its use in scientific research.
Aplicaciones Científicas De Investigación
Aniline, N-[2-(trimethylsiloxy)ethyl]- has been used in a wide variety of scientific research applications. It is commonly used as a reagent in organic synthesis reactions, particularly in the production of pharmaceuticals. It has also been used in the development of new materials, such as polymers and coatings.
Propiedades
Número CAS |
16403-21-7 |
|---|---|
Nombre del producto |
Aniline, N-[2-(trimethylsiloxy)ethyl]- |
Fórmula molecular |
C11H19NOSi |
Peso molecular |
209.36 g/mol |
Nombre IUPAC |
N-(2-trimethylsilyloxyethyl)aniline |
InChI |
InChI=1S/C11H19NOSi/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
Clave InChI |
PJYNWYCMEMNOIA-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCNC1=CC=CC=C1 |
SMILES canónico |
C[Si](C)(C)OCCNC1=CC=CC=C1 |
Sinónimos |
N-(2-Trimethylsiloxyethyl)aniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



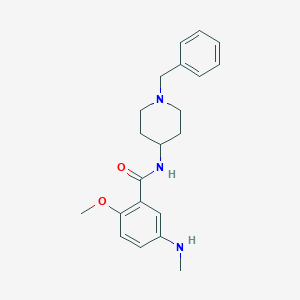
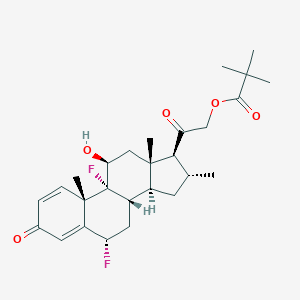

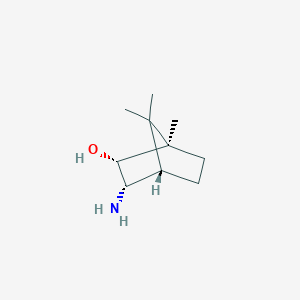
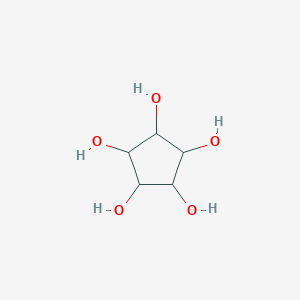

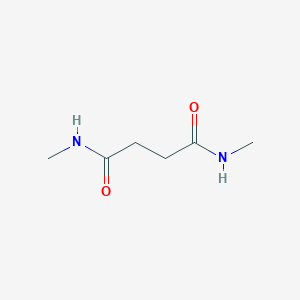
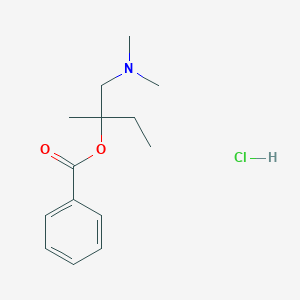
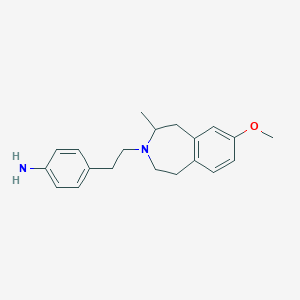

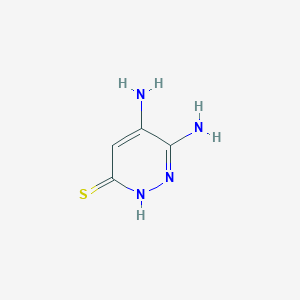

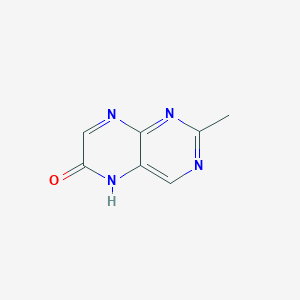
![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)